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1,2-Dihydroacenaphthylene;naphthalene - 561063-61-4

1,2-Dihydroacenaphthylene;naphthalene

Catalog Number: EVT-14357708
CAS Number: 561063-61-4
Molecular Formula: C22H18
Molecular Weight: 282.4 g/mol
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Product Introduction

Overview

1,2-Dihydroacenaphthylene, also known as naphthalene, is a polycyclic aromatic hydrocarbon characterized by its unique molecular structure and properties. It is derived from acenaphthylene and is notable for its applications in various chemical processes and materials science. The compound has the molecular formula C22H18C_{22}H_{18} and is classified as a polycyclic aromatic hydrocarbon due to its multiple fused aromatic rings.

Source

1,2-Dihydroacenaphthylene is primarily sourced from coal tar, where it constitutes a minor fraction. It can also be synthesized through various chemical reactions involving acenaphthylene or other related hydrocarbons.

Classification

1,2-Dihydroacenaphthylene falls under the category of polycyclic aromatic hydrocarbons (PAHs), which are known for their stability and hydrophobic nature. These compounds are often studied for their chemical reactivity and potential applications in organic electronics and materials science.

Synthesis Analysis

Methods

The synthesis of 1,2-dihydroacenaphthylene can be achieved through several methods:

  • Gas Phase Dehydrogenation: This method involves the dehydrogenation of acenaphthene at elevated temperatures to yield 1,2-dihydroacenaphthylene. This process typically requires a catalyst to facilitate the reaction and improve yield.
  • Chemical Reduction: Acenaphthylene can be reduced using sodium or potassium to form 1,2-dihydroacenaphthylene. This method often results in high purity products.

Technical Details

The dehydrogenation process generally occurs at temperatures ranging from 300°C to 500°C with the presence of catalysts such as palladium or platinum to enhance reaction rates. The reduction reactions are usually performed in an inert atmosphere to prevent oxidation.

Molecular Structure Analysis

Data

  • Molecular Formula: C22H18C_{22}H_{18}
  • Molecular Weight: 290.38 g/mol
  • CAS Number: 71441430
Chemical Reactions Analysis

Reactions

1,2-Dihydroacenaphthylene undergoes various chemical reactions typical of polycyclic aromatic hydrocarbons:

  • Hydrogenation: This reaction converts 1,2-dihydroacenaphthylene into more saturated compounds.
  • Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, which are common among aromatic compounds.

Technical Details

In hydrogenation reactions, catalysts such as palladium on carbon are commonly used under hydrogen gas at moderate pressures (around 1-3 atm) to facilitate the process efficiently.

Mechanism of Action

Process

The mechanism of action for 1,2-dihydroacenaphthylene primarily involves its reactivity as an electron-rich species due to the presence of multiple double bonds. This allows it to participate in various electrophilic reactions, making it a valuable intermediate in organic synthesis.

Data

The compound's reactivity can be quantitatively analyzed using techniques such as kinetic studies and spectroscopic methods (e.g., NMR spectroscopy) to observe changes during reactions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Yellow crystalline solid
  • Melting Point: Approximately 91.8 °C
  • Boiling Point: Approximately 280 °C
  • Density: 0.8987 g/cm³
  • Solubility: Soluble in organic solvents like chloroform and diethyl ether but insoluble in water.

Chemical Properties

1,2-Dihydroacenaphthylene exhibits typical characteristics of polycyclic aromatic hydrocarbons, including stability under normal conditions but potential reactivity under specific circumstances (e.g., high temperatures or with strong oxidizing agents).

Applications

1,2-Dihydroacenaphthylene has several scientific uses:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
  • Material Science: The compound is utilized in developing conductive polymers when polymerized with acetylene in the presence of Lewis acid catalysts.
  • Research Applications: Its properties make it a subject of study in environmental chemistry due to its presence in coal tar and potential implications for human health and the environment.
Synthesis and Production Methodologies of 1,2-Dihydroacenaphthylene and Naphthalene Derivatives

Historical Evolution of Synthetic Routes for 1,2-Dihydroacenaphthylene Derivatives

The synthetic chemistry of 1,2-dihydroacenaphthylene (acenaphthene) has evolved significantly since its initial isolation and characterization in the 19th century. French chemist Marcellin Berthelot first synthesized acenaphthene in 1866 through the vapor-phase reaction of naphthalene with acetylene, marking the earliest deliberate chemical synthesis of this polycyclic aromatic hydrocarbon (PAH) [1]. Within a year, Berthelot also identified acenaphthene as a natural component of coal tar, establishing its dual origin in both synthetic and natural sources [1]. This foundational work established the structural relationship between naphthalene and acenaphthene, characterized by the ethylene bridge connecting positions 1 and 8 of the naphthalene system.

Early industrial production relied exclusively on coal tar distillation, where acenaphthene constitutes approximately 0.3% of the total composition [1]. The purification challenges from this source were substantial due to the presence of structurally similar PAHs. By the early 20th century, synthetic methodologies had advanced with Berthelot and Bardy's development of α-ethylnaphthalene cyclization, which provided a more targeted route to acenaphthene independent of coal tar [1]. This period also witnessed the emergence of dehydrogenation protocols to access acenaphthylene from acenaphthene, expanding the chemical toolbox for creating derivatives.

A transformative advancement came with the application of Lewis acid-catalyzed Friedel-Crafts reactions for functionalization. The Sugasawa reaction (developed in the late 20th century) specifically addressed the challenge of ortho-acylation of aminonaphthalenes—a crucial step for synthesizing acenaphthene derivatives bearing ketone functionalities at the 5-position. This reaction employed nitriles with dual Lewis acids (BCl₃/AlCl₃) to overcome the deactivation caused by coordination of amino groups to conventional catalysts [4]. The evolution from Berthelot's vapor-phase methods to sophisticated catalytic systems illustrates the progressive refinement of acenaphthene chemistry to achieve higher selectivity and functional group tolerance.

Table 1: Historical Milestones in Acenaphthene Synthesis

Time PeriodKey AdvancementMethodologySignificance
1866First synthesisNaphthalene + Acetylene (vapor phase)Established fundamental structure [1]
1867Natural identificationCoal tar isolationRevealed natural abundance (0.3% of tar) [1]
Early 1900sCyclization routeα-Ethylnaphthalene cyclizationCoal tar-independent synthesis [1]
Late 1900sFunctionalizationSugasawa ortho-acylationEnabled 5-acetyl derivatives [4]
2020sTandem annulationsRh-catalyzed C-H activationComplex AN-PAHs from simple ketones [6]

Advanced Catalytic Systems in Naphthalene-Based Cyclization Reactions

Modern synthetic approaches to acenaphthene derivatives leverage sophisticated catalytic systems to achieve atom-economical ring construction and functionalization. The development of tandem C–H penta- and hexaannulation reactions represents a paradigm shift, enabling direct access to acenaphthylene-embedded polycyclic aromatic hydrocarbons (AN-PAHs) from aryl alkyl ketones and acetylenedicarboxylates. This process employs a [Cp*RhCl₂]₂/AgOTf catalytic system with CuO as an oxidant and 1-methylcyclohexane-1-carboxylic acid (1-MeCHA) as an additive, operating optimally in dichloroethane at 150°C [6]. The reaction proceeds through a sequence of C–H activation, annulation, and Diels-Alder cyclization, constructing five- and six-membered rings in a single operation.

The mechanism involves initial rhodium-catalyzed C–H activation of the naphthalene ketone (e.g., 1-(naphthalen-2-yl)ethan-1-one), followed by alkyne insertion to form a rhodacycle intermediate. Reductive elimination then generates a fulvene species, which undergoes a Diels-Alder reaction with a second equivalent of acetylenedicarboxylate. This orchestrated sequence yields AN-PAHs such as dimethyl 5-methylacenaphtho[1,2-k]fluoranthene-6,7-dicarboxylate in up to 62% yield [6]. The catalytic system demonstrates remarkable versatility, accommodating substrates with electron-donating groups (methyl, methoxy), halogens (fluoro, chloro, bromo), and extended π-systems (phenanthrene, pyrene, anthracene).

Complementary catalytic approaches include the Sugasawa reaction for amino-ketone synthesis, which utilizes BCl₃/AlCl₃ to activate nitriles toward electrophilic attack by 2-aminonaphthalenes. This system achieves ortho-acylation selectively at the 5-position of acenaphthene precursors with yields ranging from 50% to 95% [4]. Reduction of the resulting ketones with borohydride then affords amino-alcohol intermediates essential for constructing nitrogen-containing heterosteroids. These methodologies highlight how tailored catalyst design enables precise ring functionalization and annulation—critical for synthesizing complex AN-PAHs with non-alternant electronic structures that enhance electron affinity in organic semiconductors.

Table 2: Advanced Catalytic Systems for Acenaphthene Derivative Synthesis

Catalytic SystemReaction TypeSubstrate ScopeKey Outcome
[Cp*RhCl₂]₂/AgOTf/CuOTandem C-H annulation2-Acetylnaphthalenes, phenanthrenes, pyrenesAN-PAHs with fused five/six-membered rings (≤62% yield) [6]
BCl₃/AlCl₃Sugasawa ortho-acylation2-Aminonaphthalenes with nitriles5-Acetyl-1,2-dihydroacenaphthylenes (50–95% yield) [4]
NaBH₄Carbonyl reduction1-Acyl-2-aminonaphthalenesAmino-alcohol intermediates (93–98% yield) [4]

Industrial-Scale Production Challenges and Innovations in PAH Synthesis

The industrial production of 1,2-dihydroacenaphthylene and its derivatives faces significant challenges related to feedstock purity, reaction efficiency, and environmental impact. Traditional coal tar extraction remains a primary source, but the low concentration of acenaphthene (~0.3%) necessitates energy-intensive fractional distillation and purification steps to separate it from structurally similar PAHs like fluorene and anthracene [1]. This process yields technical-grade acenaphthene with purity limitations that complicate downstream functionalization. For high-purity applications (e.g., optical brighteners), synthetic routes from naphthalene are preferred despite higher costs.

A major industrial application involves the oxidation of acenaphthene to naphthalene dicarboxylic anhydride—a precursor to perylenetetracarboxylic dianhydride (PTCDA) pigments used in dyes and electronic materials [1]. This transformation requires precise control of reaction conditions to avoid over-oxidation and requires catalysts that minimize by-product formation. Scale-up of modern catalytic methods, such as the Rh-catalyzed tandem annulation, faces hurdles including catalyst cost recovery, high-temperature operation (150°C), and the use of superstoichiometric oxidants (CuO) [6]. Continuous-flow reactors have emerged as a promising innovation to address these limitations by improving heat transfer and enabling efficient catalyst recycling.

Recent innovations focus on enhancing atom economy and feedstock flexibility. The bidirectional annulation of 1,1'-(naphthalene-2,6-diyl)bis(ethan-1-one) with dimethyl acetylenedicarboxylate exemplifies this trend, producing bis-AN-PAHs in a single operation [6]. Such processes reduce the step count from conventional multi-step sequences, minimizing waste generation. Additionally, enzymatic approaches inspired by microbial degradation pathways (e.g., Rieske dioxygenases in Sphingobium sp.) offer potential for greener functionalization, though industrial implementation remains exploratory [5]. These advances collectively aim to balance economic viability with the growing demand for AN-PAHs in materials science, where their non-alternant structures enhance electron transport in organic electronic devices.

Table 3: Industrial Production Challenges and Solutions

ChallengeTraditional ApproachInnovative StrategyBenefit
Feedstock purityCoal tar distillation (0.3% yield)Synthetic routes from naphthaleneHigher purity (>95% HPLC) [10]
Step economyMulti-step derivatizationRh-catalyzed tandem annulationOne-pot penta-/hexacyclization [6]
Catalyst costStoichiometric oxidantsFlow reactor engineeringImproved recovery/reuse [6]
Functionalization selectivityHarsh electrophilic conditionsEnzymatic C-H activationMilder reaction conditions [5]

Properties

CAS Number

561063-61-4

Product Name

1,2-Dihydroacenaphthylene;naphthalene

IUPAC Name

1,2-dihydroacenaphthylene;naphthalene

Molecular Formula

C22H18

Molecular Weight

282.4 g/mol

InChI

InChI=1S/C12H10.C10H8/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11;1-2-6-10-8-4-3-7-9(10)5-1/h1-6H,7-8H2;1-8H

InChI Key

JQCWJWPPBZNPEC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC3=C2C1=CC=C3.C1=CC=C2C=CC=CC2=C1

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